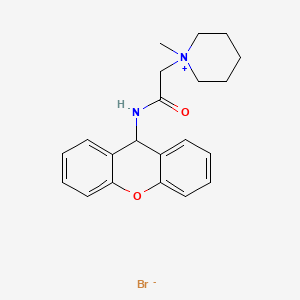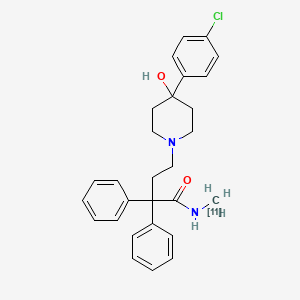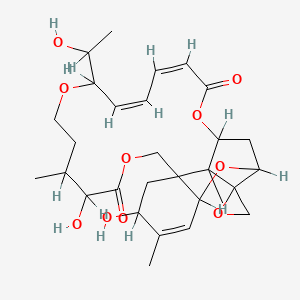
Ethylargininoate acetamidomethionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylargininoate acetamidomethionamide is a synthetic peptide known for its anti-aging properties and ability to improve skin elasticity and firmness. It is derived from the amino acid arginine and is used in various cosmetic products for its skin-protecting functions .
Métodos De Preparación
The synthesis of ethylargininoate acetamidomethionamide involves the reaction of L-arginine with N-acetyl-L-methionine, followed by esterification with ethanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Análisis De Reacciones Químicas
Ethylargininoate acetamidomethionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
Ethylargininoate acetamidomethionamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis and studies involving amino acid derivatives.
Biology: The compound is studied for its role in promoting collagen synthesis and improving skin elasticity.
Medicine: Research is ongoing to explore its potential in wound healing and anti-aging treatments.
Industry: It is used in the formulation of cosmetic products aimed at reducing the appearance of fine lines and wrinkles
Mecanismo De Acción
The mechanism of action of ethylargininoate acetamidomethionamide involves its interaction with skin cells to promote collagen synthesis. It targets specific molecular pathways that regulate skin elasticity and firmness. The compound’s ability to protect the skin from external influences is attributed to its interaction with cellular receptors and enzymes involved in skin health .
Comparación Con Compuestos Similares
Ethylargininoate acetamidomethionamide can be compared with other similar compounds such as:
Stearamides: Amides of stearic acid, used in skincare products for their moisturizing properties.
Cocamides: Amides of coconut fatty acids, known for their surfactant properties in cosmetic formulations.
Other amino acid derivatives: Compounds like N-acetyl-L-cysteine and L-lysine derivatives, which are used for their antioxidant and skin-repairing properties
Propiedades
Número CAS |
1000617-88-8 |
|---|---|
Fórmula molecular |
C15H29N5O4S |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C15H29N5O4S/c1-4-24-14(23)12(6-5-8-18-15(16)17)20-13(22)11(7-9-25-3)19-10(2)21/h11-12H,4-9H2,1-3H3,(H,19,21)(H,20,22)(H4,16,17,18)/t11-,12-/m0/s1 |
Clave InChI |
XOUOKAFQPWVXEV-RYUDHWBXSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)C |
SMILES canónico |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















